molecular formula C8H4Cl2O2 B12828630 2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde

2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde

Cat. No.: B12828630
M. Wt: 203.02 g/mol
InChI Key: CCWBETTVHVEDDT-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde is an organic compound featuring a dichlorophenyl group attached to an oxoacetaldehyde backbone.

Properties

Molecular Formula

C8H4Cl2O2

Molecular Weight

203.02 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H4Cl2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-4H

InChI Key

CCWBETTVHVEDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde typically involves the chlorination of a suitable precursor. One common method is the chlorination of 2-phenyl-2-oxoacetaldehyde using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions on the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2,6-Dichlorophenyl)-2-oxoacetic acid.

    Reduction: 2-(2,6-Dichlorophenyl)-2-hydroxyacetaldehyde.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2

Comparison with Similar Compounds

Aceclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetoxyacetic acid)

Molecular Formula: C₁₆H₁₃Cl₂NO₄ Molecular Weight: 354.2 g/mol Key Functional Groups: Acetoxyacetic acid, dichlorophenylamine. Applications: Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and pain. Its carboxylic acid group enhances solubility in biological systems, while the dichlorophenyl group contributes to cyclooxygenase inhibition . Comparison: Unlike 2-(2,6-dichlorophenyl)-2-oxoacetaldehyde, Aceclofenac contains a carboxylic acid derivative, making it more polar and pharmaceutically active. The oxoacetaldehyde group in the target compound may instead serve as a reactive site for further derivatization.

Sodium 2-(2,6-Diethylanilino)-2-oxoacetate

Molecular Formula: Not explicitly stated (likely C₁₂H₁₅NO₃Na) Molecular Weight: Unspecified (sodium salt form) Key Functional Groups: Oxoacetate, diethylanilino. Applications: Sodium salts like this are often used to improve aqueous solubility for biological or industrial applications. Comparison: The sodium salt form of this compound highlights how counterions can modulate solubility—a property that this compound (neutral molecule) may lack. The dichlorophenyl group in the target compound could enhance lipophilicity and electron-withdrawing effects compared to diethyl substituents.

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride

Molecular Formula: C₁₄H₈Cl₃NO₂ Molecular Weight: 328.58 g/mol Key Functional Groups: Acyl chloride, dichlorophenylamino. Applications: This compound is a reactive intermediate in organic synthesis, often used to introduce acyl groups. The chloride group facilitates nucleophilic substitution reactions . Comparison: The acyl chloride’s high reactivity contrasts with the aldehyde group in this compound, which may undergo oxidation or condensation reactions. The molecular weight of the target compound is likely lower due to the absence of the phenylamino group.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significant Findings
This compound C₈H₅Cl₂O₂ (inferred) ~210 (estimated) Aldehyde, dichlorophenyl Potential synthetic intermediate
Aceclofenac C₁₆H₁₃Cl₂NO₄ 354.2 Carboxylic acid, dichlorophenyl NSAID with anti-inflammatory properties
Sodium 2-(2,6-diethylanilino)-2-oxoacetate C₁₂H₁₅NO₃Na (estimated) ~260 (estimated) Oxoacetate, diethylanilino Enhanced solubility for biological systems
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride C₁₄H₈Cl₃NO₂ 328.58 Acyl chloride, dichlorophenyl Reactive intermediate in synthesis

Research Findings and Reactivity Insights

  • Antimicrobial Potential: Derivatives of 2-(2,6-dichlorophenyl) analogs, such as Mannich bases synthesized from 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, demonstrate antimicrobial activity .
  • Reactivity Trends : The aldehyde group in the target compound is prone to oxidation (forming carboxylic acids) or nucleophilic addition (e.g., forming Schiff bases). This contrasts with acyl chloride derivatives, which are more reactive toward amines or alcohols .
  • Electronic Effects : The electron-withdrawing chlorine atoms on the phenyl ring may stabilize negative charges in intermediates, influencing reaction pathways in synthesis .

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